

Application Notes and Protocols for NMR Spectroscopy of 1-Ethyl-1-methylcyclohexane

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Compound of Interest

Compound Name: 1-Ethyl-1-methylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of **1-ethyl-1-methylcyclohexane**. This document includes predicted ^1H and ^{13}C NMR data, comprehensive experimental protocols for sample preparation and data acquisition, and graphical representations of the molecular structure and analytical workflow.

Introduction

1-Ethyl-1-methylcyclohexane is a saturated cyclic hydrocarbon. Its structure presents a non-symmetrical substitution on a flexible cyclohexane ring, leading to a distinct NMR spectrum. Understanding the chemical shifts and coupling patterns is crucial for its identification and characterization in various chemical processes, including its use as a building block in organic synthesis and drug discovery. NMR spectroscopy is an essential analytical technique for the structural elucidation of such molecules.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-ethyl-1-methylcyclohexane**. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted ^1H NMR Data for **1-Ethyl-1-methylcyclohexane** (in CDCl_3 at 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.45 - 1.25	Multiplet	10H	Cyclohexane ring protons (CH ₂)
~1.22	Quartet	2H	Ethyl group (CH ₂)
~0.85	Triplet	3H	Ethyl group (CH ₃)
~0.83	Singlet	3H	Methyl group (CH ₃)

Table 2: Predicted ¹³C NMR Data for **1-Ethyl-1-methylcyclohexane** (in CDCl₃ at 100 MHz)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~39.5	C	C1
~35.0	CH ₂	C2 / C6
~32.5	C	C(CH ₃)(CH ₂ CH ₃)
~26.5	CH ₂	C3 / C5
~24.0	CH ₂	C4
~23.5	CH ₃	C(CH ₃)
~8.5	CH ₃	C(CH ₂ CH ₃)

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of **1-ethyl-1-methylcyclohexane** with the IUPAC numbering scheme used for the assignment of NMR signals.

Figure 1. Structure of **1-ethyl-1-methylcyclohexane**.

Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

- **Sample Purity:** Ensure the sample of **1-ethyl-1-methylcyclohexane** is of high purity to avoid signals from contaminants.
- **Solvent Selection:** Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl_3) is a common choice for non-polar compounds like **1-ethyl-1-methylcyclohexane**.^[1]
- **Concentration:** For ^1H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.^{[1][2]} For ^{13}C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ^{13}C isotope.^[1]
- **Sample Handling:**
 - Weigh the sample accurately and dissolve it in the deuterated solvent in a clean, dry vial.
 - Transfer the solution to a clean, high-quality 5 mm NMR tube.
 - If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions and poor spectral resolution.^[2]
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, the residual proton signal of the deuterated solvent (e.g., CHCl_3 at 7.26 ppm) can also be used for calibration.^[1]

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- **Spectrometer Frequency:** 300-600 MHz
- **Pulse Sequence:** Standard single-pulse sequence
- **Number of Scans:** 8-16

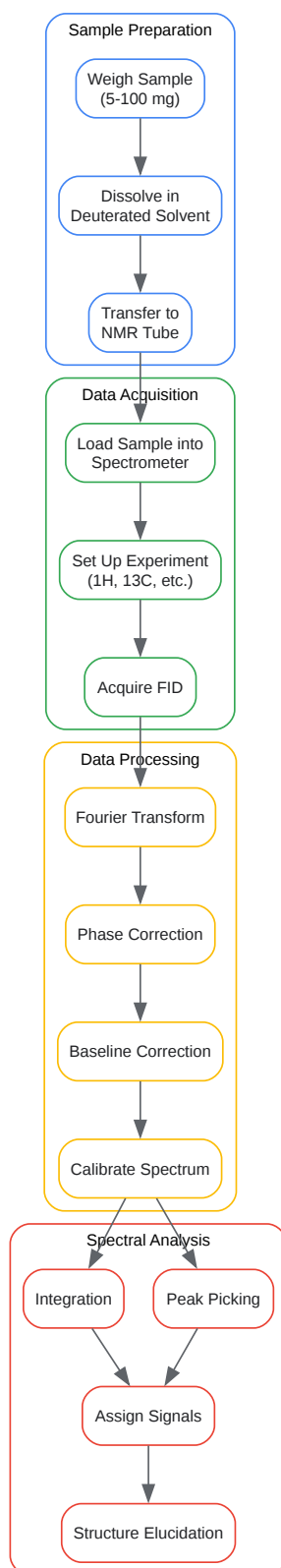
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 75-150 MHz
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Number of Scans: 128-1024 (or more for dilute samples)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 0 to 220 ppm

NMR Analysis Workflow

The following diagram outlines a typical workflow for the NMR analysis of a small molecule like **1-ethyl-1-methylcyclohexane**.



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Figure 2. General workflow for NMR analysis.

Conclusion

This document provides essential information for the NMR analysis of **1-ethyl-1-methylcyclohexane**. The predicted spectral data serves as a useful reference for signal assignment. The detailed protocols for sample preparation and data acquisition are designed to help researchers obtain high-quality NMR spectra, which are fundamental for accurate structural determination and purity assessment in a drug development and research setting.

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References

- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. PROSPRE [prospre.ca]
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